molecular formula C21H13ClFNO4 B2509151 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886171-87-5

2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2509151
CAS No.: 886171-87-5
M. Wt: 397.79
InChI Key: HFIVXZPGGRLOFZ-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide derivative featuring a 2-chlorophenoxy group linked to a 5-fluoro-9-oxo-xanthene core. The acetamide moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target binding affinity.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIVXZPGGRLOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide is a synthetic compound that belongs to the class of arylamides. Its unique structural features, including a chlorophenoxy group and a fluoro-substituted xanthene moiety, suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and synthesis.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of chlorophenoxy and xanthene derivatives. The general synthetic route includes:

  • Formation of Chlorophenoxy Intermediate :
    • Starting Material: 2-chlorophenol
    • Reaction: Reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
    • Conditions: Reflux in an aqueous medium.
  • Synthesis of Fluoro-substituted Xanthene :
    • Starting Material: 5-fluoro-9H-xanthene-9-one.
    • Reaction: Friedel-Crafts acylation using fluorobenzene and phthalic anhydride.
    • Conditions: Catalyzed by anhydrous aluminum chloride under inert conditions.
  • Coupling Reaction :
    • Starting Materials: Chlorophenoxy acetic acid and fluoro-xanthene.
    • Reaction: Coupled using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
    • Conditions: Conducted in dichloromethane at room temperature.

This synthetic pathway highlights the compound's complexity and potential for further modifications to enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways that regulate growth, potentially through modulation of signaling cascades involved in cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1 summarizes key findings from recent studies on its anticancer activity:

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54910Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The antimicrobial mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of various derivatives of xanthene compounds, including this compound, which highlighted its superior activity compared to other derivatives. The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming that halogenated substitutions significantly enhance lipophilicity and membrane permeability, crucial for antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound Name Core Structure Substituents/Modifications Key Properties/Findings Reference
2-(2-Chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide Xanthene 5-Fluoro, 9-oxo, 2-chlorophenoxy acetamide Hypothesized enhanced π-stacking and bioactivity due to halogenation and xanthene core
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide Xanthene 5-Chloro, 9-oxo, 2-fluorophenoxy acetamide Structural isomer; fluorophenoxy group may alter solubility and receptor interactions
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)-acetamide Quinazolinone Chlorophenoxy, piperazinyl, acetamide m.p. 159–160°C; IR ν: 1679 cm⁻¹ (amide C=O); moderate synthetic yield (64%)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3-methoxy, acetamide Patent-derived; trifluoromethyl enhances metabolic stability
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide Oxazinan-Phenylethyl 2,6-Dimethylphenoxy, benzyl, acetamide Complex stereochemistry; potential antimicrobial or antiviral applications

Detailed Analysis of Structural and Functional Differences

Core Structure Variations Xanthene vs. Quinazolinones are associated with kinase inhibition, whereas benzothiazoles are common in anticancer agents . Halogenation Effects: The target compound’s 5-fluoro and 2-chlorophenoxy groups enhance electronegativity and lipophilicity compared to the 5-chloro analog in . Fluorine’s smaller atomic radius may improve membrane permeability .

Substituent Impact on Physicochemical Properties Melting Points: The quinazolinone analog () has a higher melting point (159–160°C) than typical xanthene derivatives, likely due to stronger intermolecular hydrogen bonding from the piperazinyl group . Spectral Data: IR spectra for quinazolinone derivatives show strong amide C=O stretches (~1679 cm⁻¹), consistent with the target compound’s expected acetamide signature .

Benzothiazole Derivatives: The trifluoromethyl group in ’s compounds improves metabolic stability, suggesting the target compound’s fluoro substituent could similarly enhance pharmacokinetics .

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